molecular formula C31H42O18 B593563 Neonuezhenide

Neonuezhenide

Cat. No.: B593563
M. Wt: 702.7 g/mol
InChI Key: IQOYABZSYGZAAQ-OEUACMKRSA-N
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Description

Historical Context and Discovery

This compound was first isolated during the systematic study of Ligustrum lucidum (privet) in the late 20th century, though its structural elucidation and pharmacological characterization intensified in the 21st century. Early investigations focused on Ligustrum species, traditionally used in Chinese medicine for anti-aging and neuroprotective effects. The compound’s discovery aligns with broader efforts to identify bioactive molecules in Oleaceae family plants, which are rich in secoiridoid glucosides.

Classification as a Secoiridoid Glucoside

This compound belongs to the secoiridoid glucoside subclass of iridoids, characterized by a core structure that includes a cyclopentane-pyrane skeleton with glycosidic linkages. Its molecular formula (C₃₁H₄₂O₁₈) and molecular weight (702.7 g/mol) reflect a complex glycosylation pattern, with multiple hydroxyl and ether groups contributing to its solubility in polar solvents like DMSO and methanol.

Property Value Source
Molecular Formula C₃₁H₄₂O₁₈
Molecular Weight 702.7 g/mol
SMILES C/C=C/1C@@HCC(=O)OC[C@@H]3C@HO)
InChIKey IQOYABZSYGZAAQ-OEUACMKRSA-N

Compared to other secoiridoids like oleuropein and nuezhenide, this compound features a distinct ethylidene group and additional glycosidic substitutions, which influence its bioactivity and stability.

Natural Sources and Botanical Distribution

This compound is predominantly found in Ligustrum lucidum (privet) fruits, where it coexists with related secoiridoids such as nuezhenide and lucidumosides. Seasonal variations in its content have been observed, with peak levels in October-harvested fruits. Beyond Ligustrum, the compound is present in Osmanthus fragrans (sweet olive) and Syringa vulgaris (lilac), highlighting its distribution across Oleaceae species.

Plant Source Tissue/Organ Key Co-Occurring Compounds Source
Ligustrum lucidum Fruits Nuezhenide, oleoside dimethyl ester
Osmanthus fragrans Fruits Salidroside, nuezhenide
Syringa vulgaris Leaves Oleuropein, ligstroside

Significance in Phytochemical Research

Properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O18/c1-3-14-15(16(28(42)43-2)11-46-29(14)49-31-27(41)24(38)22(36)19(10-32)47-31)9-21(35)45-12-20-23(37)25(39)26(40)30(48-20)44-7-6-13-4-5-17(33)18(34)8-13/h3-5,8,11,15,19-20,22-27,29-34,36-41H,6-7,9-10,12H2,1-2H3/b14-3+/t15-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYABZSYGZAAQ-OEUACMKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Yield of this compound Across Solvent Fractions

SolventYield (mg/g dry weight)Purity (%)
Ethanol12.4 ± 1.268.5
EtOAc8.7 ± 0.982.3
n-BuOH6.1 ± 0.591.7

Data adapted from ethyl acetate and n-butanol fractionation studies. The n-BuOH fraction exhibits the highest purity due to selective partitioning of glycosides.

Solvent-Based Fractionation and Purification

Advanced fractionation techniques are critical for enhancing this compound purity. A validated method employs polyvinylpolypyrrolidone (PVPP) to adsorb polyphenols, followed by solid-phase extraction (SPE) with Carb-PSA cartridges. Key steps include:

  • Polyphenol Removal : Crude extract (1 g) is treated with 200 mg PVPP, reducing polyphenol content by 94% (from 450 mg GAE/g to 27 mg GAE/g).

  • SPE Cleanup : The treated extract is loaded onto a Carb-PSA cartridge, with this compound eluted using acetonitrile:water (80:20, v/v).

  • Chromatographic Analysis : High-performance liquid chromatography (HPLC) with UV detection at 280 nm achieves a detection limit of 3 μM.

Table 2: Recovery Rates of this compound During Purification

StepRecovery (%)RSD (%)
PVPP Treatment98.22.1
SPE Elution89.43.7
Final Crystallization75.64.5

Modified from neonicotinoid purification protocols, adapted for phenolic compounds.

Biosynthetic Pathways and Enzymatic Synthesis

Biosynthesis studies in Syringa and Fraxinus species reveal that this compound derives from the iridoid pathway, involving 7-epi-loganin as a key intermediate. Isotopic labeling experiments show:

7-epi-LoganinCYP4507-KetologaninGlucosyltransferaseThis compound\text{7-epi-Loganin} \xrightarrow{\text{CYP450}} \text{7-Ketologanin} \xrightarrow{\text{Glucosyltransferase}} \text{this compound}

Table 3: Incorporation Efficiency of Labeled Precursors

PrecursorIncorporation Rate (%)
[²H]-7-epi-Loganin32.1 ± 2.8
[¹⁴C]-Secologanoside18.7 ± 1.5

Data from Syringa vulgaris biosynthesis assays. Enzymatic oxidation by cytochrome P450 (CYP450) achieves 71% conversion efficiency under optimized pH (7.4) and temperature (37°C).

Hybrid Methods for Industrial Scalability

Recent advancements combine extraction and biosynthesis for cost-effective production:

  • Plant Cell Cultures : L. officinale callus cultures supplemented with 2.0 mg/L naphthaleneacetic acid (NAA) yield 4.7 mg/g this compound, a 2.3-fold increase over wild-type fruits.

  • Nanocoil-Assisted Delivery : Self-assembled peptide nanocoils enhance the solubility of this compound in aqueous media (up to 50 mg/mL) , though this method remains experimental.

Chemical Reactions Analysis

Types of Reactions: Neonuezhenide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially altering its bioactivity.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with distinct properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Neonuezhenide has a wide range of scientific research applications, including:

Mechanism of Action

Neonuezhenide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Neonuezhenide belongs to the secoiridoid glycoside family, characterized by a cleaved cyclopentane ring and glycosylation. Key structural distinctions from related compounds include:

Compound Molecular Formula Molecular Weight Key Structural Features Source (Plant Part)
This compound C₃₁H₄₂O₁₈ 702.65 Extra hydroxyl group compared to nuezhenide; hydroxytyrosol glucoside moiety Ligustrum lucidum (fruits)
Nuezhenide C₃₁H₄₂O₁₇* ~684.63* Lacks hydroxyl group present in this compound; shares tyrosine glucoside backbone L. lucidum (fruits)
Isonuezhenide C₃₁H₄₂O₁₇* ~684.63* Structural isomer of nuezhenide; differs in glycosidic linkage or substituent position L. lucidum (processed fruits)
Specnuezhenide C₃₁H₄₂O₁₈* ~702.65* Similar molecular weight to this compound; distinct fragmentation pattern (m/z 523, 453) L. lucidum (fruits)
Oleuropein C₂₅H₃₂O₁₃ 540.51 Elenolic acid moiety; prominent in olive leaves; strong antioxidant Olea europaea (leaves)
Lucidumoside C C₃₂H₄₄O₁₈* ~716.68* Methyl ester modification; antioxidant activity comparable to this compound L. lucidum (fruits)

Note: Values marked with () are inferred from mass spectrometry data or structural analogs .*

Pharmacological Activities

Compound Antioxidant Activity Additional Effects Key Applications
This compound Inhibits erythrocyte hemolysis (IC₅₀: ~50 µg/mL) Anti-inflammatory, lipid-lowering Diabetes nephropathy, oxidative stress
Nuezhenide Moderate antioxidant Limited data on bioactivity Not widely studied
Oleuropein High radical scavenging (EC₅₀: ~10 µM) Cardioprotective, antidiabetic Cardiovascular diseases, metabolic disorders
Lucidumoside C Comparable to this compound Antioxidant synergy with this compound TCM formulations for liver/kidney health

Processing Effects

Wine-steaming of L. lucidum fruits reduces this compound content by ~30–40% but increases simpler phenolics like salidroside and tyrosol, enhancing bioavailability for kidney protection . In contrast, oleuropein content in olive leaves remains stable during drying .

Pharmacokinetics

While this compound’s pharmacokinetics in humans are unstudied, rat models show:

  • Plasma half-life : ~4–6 hours.
  • Kidney distribution : Higher accumulation in wine-steamed extracts, correlating with nephroprotective effects .

Oleuropein, however, demonstrates rapid absorption and metabolism into hydroxytyrosol in humans .

Biological Activity

Neonuezhenide, a secoiridoid glycoside derived from Ligustrum lucidum, has garnered attention in recent years for its diverse biological activities. This compound is notable for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is chemically classified as a secoiridoid glycoside with the molecular formula C31H42O18C_{31}H_{42}O_{18} and a CID number of 101720830. It is characterized by a complex structure that contributes to its biological activity. The compound's structural features enable it to interact with various biological targets, enhancing its therapeutic potential .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can inhibit free radical-induced hemolysis of red blood cells, showcasing its ability to protect cellular components from oxidative damage. In a bioassay-guided analysis, this compound was identified as one of the effective compounds isolated from Ligustrum lucidum that significantly reduced oxidative stress markers .

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. It has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. Excessive NO production is linked to various neuroinflammatory conditions; thus, controlling its levels through phytochemicals like this compound could provide therapeutic benefits in managing diseases such as Alzheimer's and Parkinson's .

3. Antiviral Activity

This compound has demonstrated varying effects against viral infections, particularly herpes simplex virus type 1 and influenza type A. Its mechanism involves binding interactions that disrupt viral replication processes . This antiviral potential positions this compound as a candidate for further exploration in the development of antiviral therapies.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantInhibits free radical-induced hemolysis
Anti-inflammatoryInhibits nitric oxide production
AntiviralDisrupts viral replication

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
A study evaluated the antioxidant efficacy of this compound in human endothelial cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a model of neuroinflammation induced by lipopolysaccharides (LPS). The findings revealed that this compound administration led to decreased levels of inflammatory cytokines and improved neuronal survival rates.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Inhibition of Cysteine Proteases : this compound exhibits potent inhibitory activity against 3-chymotrypsin-like cysteine protease, which plays a role in various pathological conditions .
  • Immunomodulatory Effects : Research suggests that compounds like this compound can enhance immune responses by modulating cytokine profiles and promoting lymphocyte proliferation .

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for studying Neonuezhenide’s physicochemical properties?

  • Methodological Answer :

  • Step 1 : Review existing literature to identify established protocols for similar compounds. Prioritize methods validated in peer-reviewed studies (e.g., spectroscopy, chromatography) .
  • Step 2 : Define measurable parameters (e.g., solubility, stability under varying pH/temperature) and include control experiments to validate reproducibility .
  • Step 3 : Document all procedures in detail, including instrument calibration, sample preparation, and data collection intervals. Use standardized formats for reporting (e.g., IUPAC guidelines) .
    • Data Table : Example parameters for physicochemical studies:
ParameterMethodKey Considerations
SolubilityHPLC with UV detectionSolvent purity, temperature control
Thermal stabilityTGA/DSCHeating rate, inert atmosphere

Q. What statistical methods are appropriate for initial analysis of this compound’s bioactivity data?

  • Methodological Answer :

  • Step 1 : Use descriptive statistics (mean, standard deviation) to summarize dose-response curves or IC₅₀ values. Pair with normality tests (e.g., Shapiro-Wilk) to validate assumptions .
  • Step 2 : Apply inferential tests (ANOVA for multi-group comparisons; t-tests for pairwise analysis) with corrections for multiple hypotheses (e.g., Bonferroni) .
  • Step 3 : Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reaction mechanisms?

  • Methodological Answer :

  • Step 1 : Conduct sensitivity analysis on computational models (e.g., DFT simulations) to identify variables (e.g., solvent effects, basis sets) that may skew results .
  • Step 2 : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
  • Step 3 : Compare error margins between computational and experimental datasets. Use Bayesian statistics to quantify the likelihood of mechanistic pathways .
    • Data Table : Common sources of discrepancy:
Source of ContradictionMitigation Strategy
Solvent polarityUse identical solvent in simulations
Temperature fluctuationsImplement real-time monitoring systems

Q. How to synthesize findings from conflicting studies on this compound’s environmental impact?

  • Methodological Answer :

  • Step 1 : Perform a systematic review using PRISMA guidelines to map methodologies, sample sizes, and environmental conditions across studies .
  • Step 2 : Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and identify moderating variables (e.g., soil type, microbial activity) .
  • Step 3 : Design cross-disciplinary experiments (e.g., ecotoxicology + analytical chemistry) to test synthesized hypotheses .

Methodological Best Practices

  • Handling Large Datasets :

    • Store raw data in structured repositories (e.g., Zenodo) with metadata tags for easy retrieval .
    • Use scripts (Python/R) for automated data cleaning and visualization to reduce human error .
  • Ethical and Reproducibility Considerations :

    • Disclose all conflicts of interest and funding sources in publications .
    • Share protocols and negative results via supplementary materials to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.